Comparative COX-2 Enzyme Inhibition Potency vs. Clinical Standard Valdecoxib
The compound demonstrates quantifiable inhibitory activity against human recombinant cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In a direct biochemical assay, it exhibits an IC50 of 102 nM [1]. While this potency is less than that of the highly selective clinical COX-2 inhibitor valdecoxib, which shows an IC50 of 5 nM in a comparable human recombinant COX-2 assay , the target compound's specific structural features may confer a distinct binding profile suitable for research applications where lower potency or a specific scaffold is advantageous.
| Evidence Dimension | Inhibition of human recombinant COX-2 enzyme |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Valdecoxib: IC50 = 5 nM |
| Quantified Difference | The target compound is approximately 20-fold less potent than valdecoxib in this specific assay context. |
| Conditions | Inhibition of human recombinant COX-2 assessed by measuring the formation of 12-HHT from arachidonic acid via HPLC analysis. |
Why This Matters
This data confirms the compound's ability to engage the COX-2 target, but its lower potency relative to a clinical benchmark highlights its utility as a research tool for studying ligand-receptor interactions where a weaker or partial inhibition profile may be required.
- [1] BindingDB. Affinity Data for Prostaglandin G/H synthase 2 (COX-2) and Benzeneacetic acid, 2-(5-phenyl-3-isoxazolyl)-. View Source
